1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(4-Ethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 4-ethylphenyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-ethylbenzaldehyde with pyrrole under specific conditions. One common method is the Vilsmeier-Haack reaction, where 4-ethylbenzaldehyde reacts with pyrrole in the presence of a formylating agent like POCl3 and DMF (dimethylformamide) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3, H2SO4)
Major Products:
Oxidation: 1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid
Reduction: 1-(4-ethylphenyl)-1H-pyrrole-2-methanol
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring
Scientific Research Applications
1-(4-Ethylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its reactive aldehyde group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.
1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde: Contains a chlorine atom instead of an ethyl group.
1-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde: Contains a bromine atom instead of an ethyl group.
Uniqueness: 1-(4-Ethylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to its methyl, chloro, or bromo analogs. This can lead to differences in biological activity and chemical behavior, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(4-ethylphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-11-5-7-12(8-6-11)14-9-3-4-13(14)10-15/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPKNOWVIZVJRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401272 |
Source
|
Record name | 1-(4-ethylphenyl)pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86454-36-6 |
Source
|
Record name | 1-(4-ethylphenyl)pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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